Synthetic Yield Advantage: 7.2-Fold Higher Efficiency Compared to the Des-methyl Analog
The condensation of 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate affords 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-84-2) in approximately 72% yield, whereas the identical synthetic route applied to the des-methyl analog (CAS 16867-35-9) using 2-aminopyridine yields only approximately 10% of the product . This represents an approximate 7.2-fold improvement in isolated yield for the 8-methyl-substituted compound. Both reactions proceed under analogous cyclocondensation conditions .
| Evidence Dimension | Isolated synthetic yield via 2-aminopyridine/ethyl 4-chloroacetoacetate condensation |
|---|---|
| Target Compound Data | Approximately 72% yield (CAS 87591-84-2; 2-amino-4-methylpyridine + ethyl 4-chloroacetoacetate) |
| Comparator Or Baseline | Approximately 10% yield (CAS 16867-35-9; 2-aminopyridine + ethyl 4-chloroacetoacetate) |
| Quantified Difference | 7.2-fold higher yield; absolute yield advantage of approximately 62 percentage points |
| Conditions | Cyclocondensation reaction; 2-aminopyridine derivative + ethyl 4-chloroacetoacetate; analogous conditions for both substrates |
Why This Matters
For procurement and scale-up decisions, a 72% versus 10% yield represents a decisive cost and material-efficiency advantage, reducing raw material expenditure and waste generation by approximately 7-fold per unit mass of product.
